molecular formula C40H82 B1675734 2,6,10,14,19,23,27,31-Octamethyldotriacontane CAS No. 45316-02-7

2,6,10,14,19,23,27,31-Octamethyldotriacontane

Cat. No. B1675734
CAS RN: 45316-02-7
M. Wt: 563.1 g/mol
InChI Key: VZVGMMPGAFGVOS-UHFFFAOYSA-N
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Description

2,6,10,14,19,23,27,31-Octamethyldotriacontane, also known as Lycopane, is a 40 carbon alkane isoprenoid . It is a widely present biomarker often found in anoxic settings . It has been identified in anoxically deposited lacustrine sediments .


Molecular Structure Analysis

The molecular formula of 2,6,10,14,19,23,27,31-Octamethyldotriacontane is C40H82 . The average mass is 563.079 Da and the monoisotopic mass is 562.641663 Da .


Physical And Chemical Properties Analysis

The compound has a density of 0.8±0.1 g/cm3 . It has a boiling point of 589.8±17.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 84.8±0.8 kJ/mol . The flash point is 299.9±14.5 °C . The index of refraction is 1.453 . The molar refractivity is 187.0±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 29 freely rotating bonds .

Scientific Research Applications

Identification in Petroleum

Lycopane, known as 2,6,10,14,19,23,27,31-octamethyldotriacontane, and its structural isomer, isolycopane, have been identified in Shaim and Grozny petroleums. Their structure was confirmed using techniques such as 13C NMR, MS, and GLC, emphasizing their significance in petroleum chemistry (Vorob’eva, Zemskova, Poladov, Érnepesov, & Petrov, 1985).

Physical Properties

Research on analogues of 2,6,10,14,19,23,27,31-octamethyldotriacontane, such as 2,6,11,15-Tetramethylhexadecane, has led to insights into their physical properties. These studies include assessments of freezing points, density, viscosity, and thermal expansion, providing valuable data for various applications in materials science (Nishida, Narukawa, Yokota, & Itoi, 1985).

Algal Hydrocarbon Production

Lycopadiene, a compound closely related to lycopane, has been isolated from strains of the green colonial alga Botryococcus braunii. This tetraterpene, produced in significant amounts, could be a precursor to lycopane found in some recent and ancient sediments, highlighting its potential in biofuel research and sedimentary studies (Metzger & Casadevall, 1987).

Archaebacterial Membrane Substance

The stereostructure of an archaebacterial C40 diol, closely related to octamethyldotriacontane, was established via stereorational total synthesis. This discovery was crucial for understanding the structure of archaebacterial membrane substances, which are essential for studying archaeal biology and biochemistry (Heathcock, Finkelstein, Aoki, & Poulter, 1985).

Biomarkers in Marine Sediments

Specific acyclic isoprenoids, like 2,6,10,15,19-pentamethyleicosane, have been used as biological markers for methanogenic bacteria in marine sediments. The presence of these compounds in sediments of various ages suggests their importance in tracing biological activity over geological timescales (Brassell, Wardroper, Thomson, Maxwell, & Eglinton, 1981).

properties

IUPAC Name

2,6,10,14,19,23,27,31-octamethyldotriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H82/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h33-40H,11-32H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVGMMPGAFGVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H82
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963365
Record name Lycopane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,10,14,19,23,27,31-Octamethyldotriacontane

CAS RN

45316-02-7
Record name Lycopane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045316027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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